2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol
Description
2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.
Properties
IUPAC Name |
2-[4-(7-chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-19-5-6-20(10-12(19)4-7-21)15-9-17-13-3-2-11(16)8-14(13)18-15/h2-3,8-9,12,21H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQPAHXRIIWPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)C2=CN=C3C=CC(=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 7-chloroquinoxaline with 1-methylpiperazine under specific conditions to form an intermediate, which is then further reacted with ethylene oxide to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the quinoxaline ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Solvents like DMF and ethanol are frequently employed to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoxaline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and anti-inflammatory agent due to its ability to inhibit enzymes like EGFR and COX-2.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: Quinoxaline derivatives, including this compound, are used in the development of fluorescent materials, dyes, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as EGFR and COX-2, which play crucial roles in cancer progression and inflammation . By binding to these enzymes, the compound can disrupt their normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-{4-[2-(4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: These compounds are designed as atypical antipsychotic agents and share structural similarities with 2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol.
6-Chloro-2-phenoxyquinoxaline Derivatives: These derivatives are synthesized for their antibacterial activity and share the quinoxaline core structure.
Uniqueness
This compound is unique due to its specific substitution pattern and its dual inhibitory activity against EGFR and COX-2. This dual activity makes it a promising candidate for the development of novel anticancer and anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
